2(Octyloxy)methylbromobenzene 2(Octyloxy)methylbromobenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC14086059
InChI: InChI=1S/C15H23BrO/c1-2-3-4-5-6-9-12-17-13-14-10-7-8-11-15(14)16/h7-8,10-11H,2-6,9,12-13H2,1H3
SMILES:
Molecular Formula: C15H23BrO
Molecular Weight: 299.25 g/mol

2(Octyloxy)methylbromobenzene

CAS No.:

Cat. No.: VC14086059

Molecular Formula: C15H23BrO

Molecular Weight: 299.25 g/mol

* For research use only. Not for human or veterinary use.

2(Octyloxy)methylbromobenzene -

Specification

Molecular Formula C15H23BrO
Molecular Weight 299.25 g/mol
IUPAC Name 1-bromo-2-(octoxymethyl)benzene
Standard InChI InChI=1S/C15H23BrO/c1-2-3-4-5-6-9-12-17-13-14-10-7-8-11-15(14)16/h7-8,10-11H,2-6,9,12-13H2,1H3
Standard InChI Key KSTRDHGYCCKKRC-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCOCC1=CC=CC=C1Br

Introduction

Structural Characteristics and Molecular Identity

Chemical Composition and Bonding

2-(Octyloxy)methylbromobenzene (systematic name: 1-bromo-2-[(octyloxy)methyl]benzene) features a benzene ring substituted with a bromine atom at position 1 and a methyl-linked octyloxy group at position 2. The molecular formula is C₁₅H₂₃BrO, with a molecular weight of 315.25 g/mol. The octyloxy chain (-O-(CH₂)₇CH₃) introduces significant hydrophobicity, while the bromine atom enhances electrophilic reactivity, making the compound amenable to nucleophilic substitution reactions .

Key Structural Features:

  • Bromine Substituent: Positioned para to the methyl-octyloxy group, bromine acts as a leaving group in substitution reactions.

  • Octyloxy-Methyl Linkage: The methylene bridge (-CH₂-O-) connects the octyl chain to the aromatic ring, influencing solubility and steric effects.

  • Aromatic Ring: The benzene core provides planar stability and sites for further functionalization.

Spectroscopic Properties

While direct spectroscopic data for 2-(Octyloxy)methylbromobenzene are unavailable, analogs such as 1-bromo-2-isopropoxybenzene ( ) and 1,2-bis(octyloxy)benzene ( ) offer insights:

  • NMR: Expected signals include a singlet for the methylene protons (δ 4.2–4.5 ppm), a triplet for the terminal methyl group (δ 0.8–1.0 ppm), and aromatic protons (δ 6.8–7.5 ppm).

  • IR: Stretching vibrations for C-Br (~600 cm⁻¹) and ether C-O (~1100 cm⁻¹) would dominate.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of 2-(Octyloxy)methylbromobenzene likely involves multi-step reactions, drawing from methodologies used for related compounds:

Step 1: Williamson Ether Synthesis

  • Alkylation of 2-Bromobenzyl Alcohol:
    Reacting 2-bromobenzyl alcohol with 1-bromooctane in the presence of a base (e.g., K₂CO₃) yields the ether product .

    C₆H₄BrCH₂OH + C₈H₁₇Br → C₆H₄BrCH₂OC₈H₁₇ + HBr\text{C₆H₄BrCH₂OH + C₈H₁₇Br → C₆H₄BrCH₂OC₈H₁₇ + HBr}

Step 2: Purification and Characterization

  • Column Chromatography: Isolate the product using silica gel and a non-polar solvent system.

  • Mass Spectrometry: Confirm molecular ion peaks at m/z 315 (M⁺).

Reactivity Profile

The compound’s reactivity is dominated by two functional groups:

Reaction TypeMechanismProduct Example
Nucleophilic SubstitutionBromine replaced by nucleophiles2-(Octyloxy)methylphenol
OxidationEther cleavage under strong acidsBromobenzaldehyde derivatives

Physicochemical Properties

Physical State and Solubility

  • Appearance: Likely a colorless to pale yellow liquid or low-melting solid.

  • Solubility: High in non-polar solvents (e.g., hexane, chloroform); insoluble in water .

Thermal Stability

  • Boiling Point: Estimated ~300°C (extrapolated from 1-bromo-2-methoxy-3-methylbenzene ).

  • Flash Point: >100°C, consistent with long-chain ethers .

Comparison with Structural Analogs

CompoundStructureKey DifferencesApplications
1-Bromo-2-isopropoxybenzene Shorter alkoxy chainLower hydrophobicitySolvent additive
1,2-Bis(octyloxy)benzene Dual octyloxy groupsEnhanced thermal stabilityLiquid crystal matrices
3-Methoxy-2-methylbenzoic acid Carboxylic acid functionalizationWater solubilityAsymmetric catalysis

Challenges and Future Directions

Current limitations include a lack of direct toxicity data and optimized synthetic protocols. Future research should prioritize:

  • Biological Screening: Evaluate antimicrobial and cytotoxic activity.

  • Process Optimization: Develop greener synthesis routes (e.g., catalytic methods).

  • Material Characterization: Study phase behavior for liquid crystal applications.

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